

The Discovery and Development of MIPS-21335: A Novel Antithrombotic Agent Targeting PI3KC2α

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Compound of Interest		
Compound Name:	MIPS-21335	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MIPS-21335 is a potent and selective small molecule inhibitor of the class II phosphoinositide 3-kinase $C2\alpha$ (PI3KC2 α). Its development represents a novel approach to antithrombotic therapy, targeting the structural integrity of platelets rather than canonical activation pathways. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **MIPS-21335**, including detailed experimental protocols and quantitative data to support further research and development in this area.

Introduction

Cardiovascular diseases, particularly those involving thrombotic events such as myocardial infarction and stroke, remain a leading cause of mortality worldwide. Current antiplatelet therapies, while effective, are often associated with an increased risk of bleeding. This has driven the search for novel antithrombotic agents with a wider therapeutic window. The discovery of MIPS-21335 stems from research identifying PI3KC2 α as a key regulator of platelet membrane structure and function, offering a unique target for the development of safer and more effective antithrombotic drugs.

Discovery and Medicinal Chemistry



The development of MIPS-21335 was the result of a focused medicinal chemistry effort to identify potent and selective inhibitors of PI3KC2α. This involved the synthesis and screening of a library of compounds, leading to the identification of the pteridinone scaffold as a promising starting point. Structure-activity relationship (SAR) studies were conducted to optimize the potency and selectivity of this chemical series, culminating in the discovery of MIPS-21335.

While the specific, detailed synthesis protocol for **MIPS-21335** is not publicly available, the general synthesis of related pteridinone derivatives has been described in the literature. These methods typically involve a multi-step process starting from commercially available precursors.

Mechanism of Action

MIPS-21335 exerts its antithrombotic effect through the selective inhibition of PI3KC2α. This enzyme plays a crucial role in maintaining the integrity of the platelet's internal membrane systems. By inhibiting PI3KC2α, MIPS-21335 disrupts this internal membrane structure, leading to a reduction in platelet adhesion and aggregation, particularly under high shear stress conditions characteristic of arterial thrombosis. This mechanism is distinct from conventional antiplatelet agents that target platelet activation pathways.

Signaling Pathway

The signaling pathway affected by **MIPS-21335** is centered on the role of PI3KC2 α in regulating the platelet's membrane skeleton. Inhibition of PI3KC2 α is thought to disrupt the localization and function of key cytoskeletal proteins, thereby altering platelet morphology and reducing their ability to form stable thrombi.





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Caption: Signaling pathway of MIPS-21335 in platelets.

Preclinical Data

The preclinical development of **MIPS-21335** involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.

In Vitro Activity

MIPS-21335 has demonstrated high potency against PI3KC2 α with an IC50 of 7 nM.[1] It also exhibits inhibitory activity against other related kinases, though with lower potency.[1]

Target Kinase	IC50 (nM)	
ΡΙ3ΚC2α	7[1]	
РІЗКС2β	43[1]	
ρ110α	140[1]	
p110β	386	
p110δ	742	
Table 1: In Vitro Kinase Inhibitory Activity of MIPS-21335.		

In vitro studies using human blood have shown that **MIPS-21335** impairs platelet-dependent thrombus growth on a collagen surface.

In Vivo Efficacy

In vivo studies in mouse models of thrombosis have demonstrated the antithrombotic efficacy of MIPS-21335. Intravenous administration of MIPS-21335 at a dose of 1 mg/kg markedly delayed and, in some cases, prevented thrombosis. Notably, this antithrombotic effect was achieved without a significant impact on bleeding time, a common side effect of current antiplatelet drugs.



Animal Model	Dose	Effect	Bleeding Time
Mouse Thrombosis Model	1 mg/kg (i.v.)	Delayed/Prevented Thrombosis	No significant impact
Table 2: In Vivo Efficacy of MIPS- 21335.			

Studies in hypercholesterolemic mice, a model that often shows reduced efficacy of current antiplatelet agents, demonstrated that **MIPS-21335** effectively reduces thrombosis.

Experimental Protocols Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The inhibitory activity of MIPS-21335 against PI3K isoforms is typically determined using a luminescent kinase assay such as the ADP-Glo™ Kinase Assay.

Principle: This assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.

Protocol Outline:

- Reaction Setup: A reaction mixture is prepared containing the specific PI3K enzyme, a lipid substrate (e.g., PIP2), ATP, and the test compound (MIPS-21335) at various concentrations.
- Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
- ATP Depletion: An ADP-Glo[™] Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
- ADP to ATP Conversion: A Kinase Detection Reagent is added to convert the ADP produced to ATP and to catalyze the luciferase reaction.



• Signal Detection: The luminescence is measured using a plate reader. The IC50 values are calculated from the dose-response curves.

Platelet Aggregation Assay

Platelet aggregation in response to various agonists can be measured using light transmission aggregometry (LTA).

Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

Protocol Outline:

- PRP Preparation: Whole blood is centrifuged at a low speed to obtain PRP.
- Assay Setup: PRP is placed in an aggregometer cuvette with a stir bar and pre-warmed.
- Inhibitor Incubation: **MIPS-21335** or vehicle is added to the PRP and incubated for a specific time.
- Agonist Addition: A platelet agonist (e.g., ADP, collagen, thrombin) is added to induce aggregation.
- Measurement: The change in light transmission is recorded over time to generate an aggregation curve.

In Vivo Thrombosis Model (Electrolytic Injury Model)

The antithrombotic effect of MIPS-21335 can be evaluated in an in vivo model of thrombosis, such as the electrolytic injury model in the mouse carotid artery.

Principle: A controlled electrical current is applied to the carotid artery to induce endothelial damage and subsequent thrombus formation.

Protocol Outline:

• Animal Preparation: A mouse is anesthetized, and the carotid artery is surgically exposed.

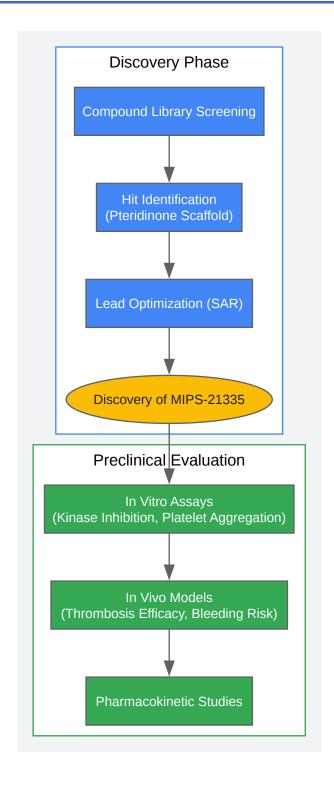
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- Drug Administration: MIPS-21335 (e.g., 1 mg/kg) or vehicle is administered intravenously.
- Thrombus Induction: An electrode is placed on the carotid artery, and a constant current (e.g., 250 μA) is applied for a specific duration (e.g., 15 minutes) to induce injury.
- Blood Flow Monitoring: Blood flow in the artery is monitored using a Doppler flow probe to determine the time to vessel occlusion.
- Histological Analysis: After the experiment, the artery can be excised for histological analysis
 of the thrombus.





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Caption: Discovery and preclinical development workflow for MIPS-21335.

Conclusion and Future Directions



MIPS-21335 is a promising novel antithrombotic agent with a unique mechanism of action that targets the structural integrity of platelets. Preclinical data have demonstrated its potency, selectivity, and efficacy in preventing thrombosis without significantly increasing bleeding risk. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to evaluate its safety and efficacy in clinical trials. The development of MIPS-21335 highlights the potential of targeting non-canonical platelet functions for the development of next-generation antithrombotic therapies.

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